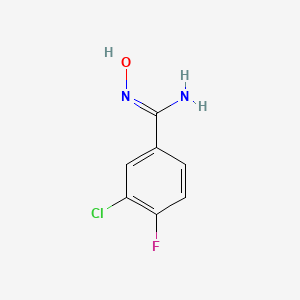

3-Chloro-4-fluoro-N'-hydroxybenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-fluoro-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6ClFN2O It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzimidamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of 3-chloro-4-fluoroaniline to form 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain the corresponding amine. This amine is then subjected to a reaction with hydroxylamine to yield the desired 3-Chloro-4-fluoro-N’-hydroxybenzimidamide .

Industrial Production Methods

Industrial production methods for 3-Chloro-4-fluoro-N’-hydroxybenzimidamide are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzimidamides.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 3-Chloro-4-fluoro-N'-hydroxybenzimidamide is its role as an enzyme inhibitor. Research indicates that it effectively inhibits key enzymes such as:

- Tyrosinase : This enzyme is involved in melanin production, and inhibitors like this compound are explored for treating hyperpigmentation disorders.

- Acetylcholinesterase : The compound has shown potential in inhibiting this enzyme, which is crucial for neurotransmission, suggesting applications in neurodegenerative diseases.

Structure-Activity Relationship Studies

Studies on the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the efficacy of this compound. For instance, modifications in substituents can lead to enhanced biological activity against specific targets. A comparative analysis with structurally related compounds reveals variations in inhibitory potency and selectivity .

Case Study 1: Tyrosinase Inhibition

In vitro studies have demonstrated that this compound exhibits significant inhibition of tyrosinase activity. The mechanism involves strong interactions with the active site of the enzyme, likely through π–π stacking interactions with aromatic residues. This specificity suggests potential therapeutic applications in skin lightening agents aimed at reducing hyperpigmentation.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-N'-hydroxybenzamidine | Similar amide structure without fluorine | Moderate enzyme inhibition |

| 4-Fluoro-N'-hydroxybenzamidine | Hydroxyl group present; lacks chlorine | Enhanced activity against tyrosinase |

| 3-Bromo-4-fluorobenzimidamide | Bromine instead of chlorine | Varies; potential antimicrobial effects |

Case Study 2: Neuroprotective Potential

The inhibition of acetylcholinesterase by this compound suggests its potential use in treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic prospects. Further studies are needed to evaluate its efficacy in vivo and establish a clear pharmacological profile.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-fluoronitrobenzene: A precursor in the synthesis of 3-Chloro-4-fluoro-N’-hydroxybenzimidamide.

4-Chloro-N-hydroxybenzimidamide: A structurally similar compound with a different substitution pattern.

3-Chloro-4-fluorobenzamide: Another related compound with different functional groups .

Uniqueness

3-Chloro-4-fluoro-N’-hydroxybenzimidamide is unique due to the combination of chloro, fluoro, and hydroxy functional groups on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-Chloro-4-fluoro-N'-hydroxybenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a hydroxylamine functional group attached to the benzimidamide structure. The synthesis typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride in an appropriate solvent, often under acidic conditions to facilitate the formation of the benzimidamide moiety.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a study investigated its effects on various cancer cell lines, revealing that it effectively inhibited cell proliferation in human lung adenocarcinoma cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The hydroxylamine group can form hydrogen bonds with active site residues of target enzymes, enhancing binding affinity.

- Cell Cycle Regulation : By inducing cell cycle arrest at specific phases, the compound can prevent the proliferation of cancer cells.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial signaling has been observed, leading to programmed cell death in cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against various cancer cell lines, with IC50 values indicating potent activity .

- Neuroprotective Effects : Another research article highlighted the neuroprotective effects of this compound in models of neurodegeneration, demonstrating improved cognitive functions in animal models treated with this compound .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | IC50 < 10 µM | Induces apoptosis |

| Acetylcholinesterase Inhibition | Moderate (IC50 = 25 µM) | Increases acetylcholine levels |

| Neuroprotective | Significant improvement | Reduces oxidative stress |

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYXVRUXXJOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.